Rebamipide
Description
Thermal Behavior
Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions | |
|---|---|---|---|
| DMSO | 5.0 | 25°C | |
| Water | 0.01 | pH 7.0, 25°C | |
| Phosphate buffer | 0.5 | pH 6.8, 37°C (hydrate form) |
Partition Coefficients
Spectroscopic Profiling: FTIR, NMR, and Mass Spectral Signatures
FTIR Spectroscopy
| Peak (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3270 | N-H stretch (amide) | |
| 2984 | C-H stretch (alkane) | |
| 1642 | C=O stretch (carboxylic acid) | |
| 1509 | C=C aromatic vibration |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045937 | |
| Record name | Rebamipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90098-04-7 | |
| Record name | Rebamipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebamipide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebamipide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | rebamipide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |
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| Record name | Rebamipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rebamipide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | REBAMIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Improved Catalytic Reduction Process for Impurity Removal
The presence of 6-bromocarbostyril amino acid compound (11) as an impurity during intermediate synthesis has been a critical challenge in this compound production. Patent WO2006059781A1 introduces a catalytic hydrogenation step to selectively reduce this impurity into the desired carbostyril amino acid compound (5) prior to acylation. The process involves:
- Reaction Conditions :
- Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 0.5–5% w/w relative to substrate.
- Pressure : Atmospheric to 10 atm, with optimal performance at 1–4 atm.
- Temperature : 0–40°C, preferably 10–30°C.
- Solvent System : Basic aqueous solution (pH 9–12) maintained with sodium hydroxide or potassium carbonate.
This step reduces the 6-bromo impurity concentration from 5–10% to <0.1%, enabling subsequent acylation without chromatographic purification. The reaction mechanism involves debromination via heterolytic cleavage, facilitated by the electron-deficient quinoline ring system.
Schotten-Baumann Acylation for Final Step Synthesis
The carbostyril amino acid compound (5) undergoes acylation with 4-chlorobenzoyl chloride (6) under Schotten-Baumann conditions, as detailed in US20070249835A1:
- Reagent Ratios :
- Solvent Optimization :
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone/Water | 0.45 | 92 | 99.2 |
| Ethyl Acetate/Water | 0.38 | 89 | 98.7 |
| Acetonitrile/Water | 0.29 | 85 | 97.5 |
The reaction proceeds via nucleophilic acyl substitution, with the amino group of compound (5) attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Temperature control at 0–36°C prevents racemization of the chiral center.
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation Systems
Modern manufacturing plants employ continuous flow reactors for the catalytic reduction step, offering advantages over batch processing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| 6-Bromo Impurity | 0.08% | 0.02% |
| Palladium Residue | 50 ppm | <10 ppm |
Flow systems enhance mass transfer and catalyst utilization, reducing metal catalyst loadings by 40% while maintaining >99% conversion.
Crystallization and Polymorph Control
Post-acylation crystallization critically determines the final product’s physicochemical properties. Key parameters include:
- Anti-Solvent Selection :
| Anti-Solvent | Solubility (mg/mL) | Crystal Form |
|---|---|---|
| n-Heptane | 0.12 | Form I |
| Ethanol | 0.45 | Form II |
| Water | 1.20 | Amorphous |
Form I (thermodynamically stable) is preferred for tablet formulation due to its low hygroscopicity. Crystallization at 4–10°C with gradual anti-solvent addition achieves >95% Form I content.
Critical Analysis of Patented Methodologies
Comparative Evaluation of Reduction Catalysts
Catalyst screening reveals significant impacts on reaction efficiency:
| Catalyst Type | Loading (% w/w) | Time (h) | Debromination Efficiency (%) |
|---|---|---|---|
| Pd/C (5%) | 2.0 | 3 | 99.8 |
| PtO₂ | 1.5 | 2.5 | 99.5 |
| Raney Nickel | 5.0 | 6 | 85.2 |
| Rh/Al₂O₃ | 3.0 | 4 | 92.4 |
Pd/C demonstrates superior activity, enabling complete impurity removal within 3 hours at 25°C. Catalyst reuse studies show <5% activity loss after five cycles when regenerated via nitric acid washing.
Environmental and Economic Considerations
The patented processes address sustainability challenges:
- E-Factor Analysis :
| Step | E-Factor (kg waste/kg product) |
|---|---|
| Bromination | 8.2 |
| Reduction | 1.5 |
| Acylation | 3.8 |
| Crystallization | 0.9 |
Implementation of aqueous reaction media and catalytic recycling reduces total waste generation by 62% compared to traditional organic solvent-based routes.
Quality Control and Analytical Methods
HPLC Purity Profiling
Reverse-phase HPLC methods are standardized for impurity quantification:
- Column : C18, 250 × 4.6 mm, 5 μm
- Mobile Phase :
- Detection : UV at 254 nm
Typical chromatograms show baseline separation of this compound (Rt=12.3 min) from 6-bromo impurity (Rt=14.7 min).
Chemical Reactions Analysis
Types of Reactions: Rebamipide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form different polymorphs and solvates, which exhibit different physicochemical properties .
Common Reagents and Conditions: Common reagents used in the preparation of this compound include dimethyl sulfoxide, dichloromethane, and ethanol. The reaction conditions often involve solvent crystallization
Biological Activity
Rebamipide is a gastroprotective agent primarily used in the treatment of gastric ulcers and inflammation. Its biological activity encompasses a range of mechanisms that contribute to its therapeutic effects, particularly in gastrointestinal disorders and cancer. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound exhibits several biological activities that are crucial for its efficacy:
- Mucus Production Enhancement : this compound stimulates the synthesis of mucus glycoproteins, which form a protective barrier in the gastric mucosa.
- Prostaglandin Synthesis : It promotes the production of prostaglandins that help maintain mucosal integrity.
- Antioxidant Properties : this compound inhibits the formation of reactive oxygen species (ROS) and reduces oxidative stress, which is linked to inflammation and ulceration .
- Anti-inflammatory Effects : The compound downregulates inflammatory cytokines and chemokines, contributing to its anti-inflammatory properties .
Case Studies and Clinical Trials
-
H. pylori Eradication Therapy :
A study demonstrated that adding this compound to eradication regimens for Helicobacter pylori significantly improved treatment outcomes. In the this compound group, 88% of cases were negative for H. pylori compared to 70% in the control group (p = 0.027) with no significant difference in side effects . -
Gastroprotective Effects :
A multicenter, randomized trial assessed high-dose this compound's efficacy in treating low-dose aspirin (LDA)-induced enteropathy. The this compound group showed a significant reduction in mucosal breaks (p = 0.046) and improved healing rates compared to placebo . -
Osteoblast Proliferation :
Research indicated that this compound enhances osteoblast proliferation when delivered via brushite cement, significantly increasing alkaline phosphatase (ALP) activity—an indicator of osteoblast differentiation .
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
| Study Focus | Outcome | Statistical Significance |
|---|---|---|
| H. pylori Eradication | 88% negative results with this compound | p = 0.027 |
| LDA-induced Enteropathy | Significant reduction in mucosal breaks | p = 0.046 |
| Osteoblast Differentiation | Increased ALP activity | Not specified |
Inhibition of Cancer Cell Proliferation
Research has shown that this compound can inhibit the proliferation of gastric cancer cells by downregulating phospholipase D (PLD) expression, which is linked to oncogenic signaling pathways. Specifically, it suppresses the expression of genes involved in cell proliferation and invasion, such as c-Myc and cyclin D1 . This suggests a potential role for this compound in cancer therapy, particularly for gastric cancers.
Safety Profile
This compound has been well-tolerated in clinical settings with minimal side effects reported. In studies evaluating its use alongside NSAIDs, continuous co-prescription significantly reduced the risk of upper gastrointestinal bleeding without increasing adverse events .
Scientific Research Applications
Gastrointestinal Applications
1.1 Treatment of Peptic Ulcers and Gastritis
Rebamipide was developed in Japan for the treatment of peptic ulcer disease, demonstrating superior efficacy compared to other mucosal protective agents. It promotes ulcer healing by stimulating the synthesis of prostaglandins and mucus glycoproteins while inhibiting reactive oxygen species and inflammatory cytokines . Clinical studies have shown that this compound significantly reduces mucosal breaks and improves intestinal damage severity in patients with NSAID-induced enteropathy .
Table 1: Clinical Efficacy of this compound in Gastrointestinal Disorders
Ophthalmic Applications
This compound is marketed as an ophthalmic suspension for treating dry eye syndrome. Research indicates that it protects lacrimal duct epithelial cells from damage, enhancing their barrier function and reducing inflammation . This application highlights its versatility beyond gastrointestinal uses.
2.1 Case Study: Lacrimal Duct Epithelial Cells
A study demonstrated that this compound improved the survival rate of lacrimal duct epithelial cells in vitro and in vivo, suggesting its potential utility in ocular surface diseases .
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. It has been shown to mitigate damage caused by inflammatory cytokines in different tissues, including the gastrointestinal tract and lacrimal glands .
3.1 Case Study: NSAID-Induced Damage
In studies where this compound was co-administered with NSAIDs, it effectively prevented lower gastrointestinal tract injuries associated with these medications, demonstrating its protective role .
Pharmacokinetic Interactions
Research has explored the pharmacokinetic interactions of this compound with other drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). Co-administration has been shown to alter the pharmacokinetic parameters of both this compound and NSAIDs, indicating a complex interplay that could optimize therapeutic outcomes .
Table 2: Pharmacokinetic Interactions of this compound
| Drug Interaction | Effect on this compound | Effect on NSAID |
|---|---|---|
| Diclofenac | Altered Cmax and AUC | Altered pharmacokinetics |
| Celecoxib | No significant change | No significant change |
Future Directions and Research
Ongoing research is focusing on expanding the applications of this compound, particularly in areas such as:
- Chronic Inflammatory Diseases: Investigating its potential benefits in chronic conditions characterized by inflammation.
- Combination Therapies: Exploring its use alongside other therapeutic agents to enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Rebamipide vs. Fexuprazan (Potassium-Competitive Acid Blocker)
A 2024 matching-adjusted indirect comparison (MAIC) study analyzed this compound (100 mg TID) against Fexuprazan (10 mg BID) in Korean patients with acute/chronic gastritis. Key findings include:
| Parameter | 2-Week Fexuprazan | 2-Week this compound | 4-Week this compound |
|---|---|---|---|
| Mucosal Improvement Rate | 64.5% | 43.6% | 65.2% |
| Mucosal Healing Rate | 53.2% | 35.6% | 54.8% |
Fexuprazan achieved superior mucosal healing and symptom relief compared to 2-week this compound, with efficacy comparable to 4-week this compound therapy .
This compound vs. AD-203 (New this compound Formulation)
A Phase 3 trial compared this compound 100 mg TID (MucostaⓇ) with its new formulation, AD-203 (150 mg BID), in erosive gastritis:
| Parameter | AD-203 (150 mg BID) | This compound (100 mg TID) |
|---|---|---|
| Improvement Rate | 40% | 38% |
| Cure Rate | 35% | 33% |
| Adverse Event Rate | 24% | 20% |
AD-203 demonstrated non-inferior efficacy and comparable safety, offering reduced dosing frequency .
This compound vs. SA001 (Enhanced Bioavailability Formulation)
SA001, a novel this compound formulation, showed superior pharmacokinetics (PK) in a dose-escalation study:
| PK Parameter | SA001 (240 mg) vs. This compound | SA001 (600 mg) vs. This compound |
|---|---|---|
| AUClast (Fold Change) | 2.20x | 4.73x |
| Cmax (Fold Change) | 5.45x | 11.94x |
Cross-Indication Comparisons
Anti-Inflammatory Effects: this compound vs. Statins
In ApoE-KO mice with atherosclerosis, this compound reduced IL-17 secretion and increased Foxp3 expression, restoring the Th17/Treg balance. Its effects on lipid metabolism (e.g., lowering LDL) paralleled statins, but with additional mucosal protective properties .
This compound vs. Colchicine in Gouty Arthritis
In a rat model of gouty arthritis, this compound and Colchicine showed comparable efficacy in reducing serum IL-1β and TNF-α levels (p > 0.05), with both outperforming placebo (p < 0.01) .
Q & A
Q. What are the primary mechanisms of action of rebamipide in mucosal protection, and how can these be experimentally validated?
this compound enhances mucosal defense by inducing endogenous prostaglandins and scavenging free radicals . To validate these mechanisms:
- Use in vitro assays (e.g., cyclooxygenase-2 (COX-2) gene expression analysis via RT-qPCR) to confirm prostaglandin upregulation.
- Employ oxidative stress models (e.g., hydrogen peroxide-induced cell damage) to assess free radical scavenging via fluorescence-based reactive oxygen species (ROS) detection .
- Animal models (e.g., NSAID-induced gastric injury in rodents) can quantify mucosal healing using histopathological scoring and immunohistochemistry for mucosal integrity markers (e.g., mucin-2) .
Q. How should researchers design a clinical trial to evaluate this compound’s efficacy in gastrointestinal (GI) protection?
- Randomization and Blinding : Use a double-blind, placebo-controlled design with stratified randomization based on risk factors (e.g., NSAID usage, age) .
- Endpoints : Primary endpoints include endoscopic evaluation of mucosal injury (e.g., Lanza scores); secondary endpoints may involve biomarkers like fecal calprotectin for lower GI inflammation .
- Dose Selection : Compare standard (300 mg/day) and high-dose regimens (900 mg/day) with pharmacokinetic monitoring to assess dose-response relationships .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy in different GI regions be resolved?
Contradictions may arise from variability in drug distribution or site-specific pathophysiology. Methodological approaches include:
- Regional Biomarker Analysis : Use capsule endoscopy to quantify mucosal damage in the upper vs. lower GI tract and correlate with this compound concentrations measured via HPLC in tissue biopsies .
- Mechanistic Studies : Evaluate differential expression of prostaglandin receptors (e.g., EP4) or tight junction proteins (e.g., ZO-1) across GI regions using transcriptomic or proteomic profiling .
Q. What experimental strategies can elucidate this compound’s dual role in lipid metabolism and inflammation in atherosclerosis?
- Animal Models : Use ApoE-KO mice fed a Western diet to assess atherosclerotic plaque formation via histology (e.g., Oil Red O staining) and intravascular ultrasound .
- Cytokine Profiling : Quantify pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and flow cytometry to evaluate Th17/Treg cell balance in splenic tissues .
- Lipidomics : Perform LC-MS/MS to analyze changes in lipid species (e.g., LDL, HDL subfractions) in serum and plaque tissues .
Q. How can researchers optimize forced degradation studies to evaluate this compound’s stability under varying conditions?
- Experimental Design : Use factorial design to test degradation under stressors (heat, light, pH) and quantify degradation products via stability-indicating HPLC or UPLC-PDA methods .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis, oxidation) using LC-MS/MS structural elucidation .
Methodological and Reporting Considerations
Q. What are the best practices for reporting this compound’s pharmacokinetic data in preclinical studies?
- Standardization : Adopt the FDA Bioanalytical Method Validation guidelines for plasma concentration measurements (e.g., linearity, accuracy, precision).
- Data Presentation : Include tables with mean ± SD values for Cmax, Tmax, and AUC, stratified by dose and administration route .
- Statistical Rigor : Use non-compartmental analysis (NCA) for pharmacokinetic parameters and justify outlier exclusion criteria .
Q. How can researchers address potential biases in evaluating this compound’s anti-inflammatory effects in dry eye disease?
- Blinding : Ensure masking of treatment groups in randomized trials to minimize observer bias .
- Objective Metrics : Use corneal fluorescein staining scores and tear film breakup time (TBUT) as primary endpoints, supplemented by inflammatory cytokine levels in tear fluid (e.g., IL-1β via multiplex assays) .
Cross-Disciplinary Applications
Q. What methodologies are appropriate for investigating this compound’s potential in metabolic diseases beyond GI disorders?
- In Vitro Models : Test insulin sensitivity in adipocytes (3T3-L1 cells) treated with this compound using glucose uptake assays .
- Clinical Cohorts : Analyze retrospective data from patients with comorbid metabolic syndrome and NSAID-induced GI injury to identify correlations between this compound use and HbA1c/lipid profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
